Cas no 6645-75-6 (2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid)

2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid is a specialized pyrazole derivative featuring an iodo-substituted aromatic ring and a carboxylic acid functional group. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its versatile reactivity, particularly in cross-coupling reactions and as a building block for heterocyclic frameworks. The presence of both an iodine substituent and an acetic acid moiety enhances its utility in further functionalization, enabling applications in medicinal chemistry and material science. Its well-defined structure and stability under standard conditions make it a reliable intermediate for developing targeted molecules. Suitable for controlled reactions, it offers precise modification potential in complex synthetic pathways.
2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid structure
6645-75-6 structure
Product Name:2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid
CAS No:6645-75-6
MF:C6H7IN2O2
MW:266.036453485489
CID:5701953
PubChem ID:66509225
Update Time:2025-10-23

2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • (4-Iodo-5-methyl-pyrazol-1-yl)-acetic acid
    • 2-(4-iodo-5-methyl-1H-pyrazol-1-yl)acetic acid
    • 1H-Pyrazole-1-acetic acid, 4-iodo-5-methyl-
    • CS-0256741
    • MFCD03419601
    • 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)aceticacid
    • AKOS015920499
    • STL574595
    • 6645-75-6
    • EN300-651346
    • 2-(4-iodo-5-methylpyrazol-1-yl)acetic acid
    • (4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid
    • BBL041011
    • 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid
    • Inchi: 1S/C6H7IN2O2/c1-4-5(7)2-8-9(4)3-6(10)11/h2H,3H2,1H3,(H,10,11)
    • InChI Key: BOWHEDPTKNLGGJ-UHFFFAOYSA-N
    • SMILES: N1(CC(O)=O)C(C)=C(I)C=N1

Computed Properties

  • Exact Mass: 265.95523g/mol
  • Monoisotopic Mass: 265.95523g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 55.1Ų

Experimental Properties

  • Density: 2.08±0.1 g/cm3(Predicted)
  • Boiling Point: 382.2±32.0 °C(Predicted)
  • pka: 3.46±0.10(Predicted)

2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-651346-0.05g
2-(4-iodo-5-methyl-1H-pyrazol-1-yl)acetic acid
6645-75-6 95%
0.05g
$194.0 2023-05-23
Enamine
EN300-651346-0.1g
2-(4-iodo-5-methyl-1H-pyrazol-1-yl)acetic acid
6645-75-6 95%
0.1g
$289.0 2023-05-23
Enamine
EN300-651346-0.25g
2-(4-iodo-5-methyl-1H-pyrazol-1-yl)acetic acid
6645-75-6 95%
0.25g
$413.0 2023-05-23
Enamine
EN300-651346-0.5g
2-(4-iodo-5-methyl-1H-pyrazol-1-yl)acetic acid
6645-75-6 95%
0.5g
$650.0 2023-05-23
Enamine
EN300-651346-1.0g
2-(4-iodo-5-methyl-1H-pyrazol-1-yl)acetic acid
6645-75-6 95%
1g
$834.0 2023-05-23
Enamine
EN300-651346-2.5g
2-(4-iodo-5-methyl-1H-pyrazol-1-yl)acetic acid
6645-75-6 95%
2.5g
$1202.0 2023-05-23
Enamine
EN300-651346-5.0g
2-(4-iodo-5-methyl-1H-pyrazol-1-yl)acetic acid
6645-75-6 95%
5g
$1815.0 2023-05-23
Enamine
EN300-651346-10.0g
2-(4-iodo-5-methyl-1H-pyrazol-1-yl)acetic acid
6645-75-6 95%
10g
$2775.0 2023-05-23
1PlusChem
1P01BKO4-50mg
2-(4-iodo-5-methyl-1H-pyrazol-1-yl)acetic acid
6645-75-6 95%
50mg
$293.00 2024-04-22
1PlusChem
1P01BKO4-100mg
2-(4-iodo-5-methyl-1H-pyrazol-1-yl)acetic acid
6645-75-6 95%
100mg
$407.00 2024-04-22

2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid Related Literature

Additional information on 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid

Comprehensive Overview of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid (CAS No. 6645-75-6)

2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid (CAS No. 6645-75-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique pyrazole core and iodo substitution, serves as a versatile intermediate in the synthesis of biologically active molecules. Its molecular structure, combining a methyl group and an acetic acid moiety, makes it a valuable building block for drug discovery and material science applications.

The growing interest in heterocyclic compounds like 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid stems from their broad utility in medicinal chemistry. Researchers are increasingly exploring its potential as a precursor for anti-inflammatory agents, antimicrobial drugs, and enzyme inhibitors. Recent studies highlight its role in modulating biological pathways, particularly in targeting kinase enzymes, which are critical in cancer therapy. This aligns with the current trend of personalized medicine and targeted drug delivery systems, topics frequently searched in academic and industrial circles.

From a synthetic chemistry perspective, the iodo functional group in CAS No. 6645-75-6 offers exceptional reactivity for cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions. These transformations are pivotal in constructing complex biaryl structures found in many FDA-approved drugs. The compound’s compatibility with green chemistry principles—another hot topic in modern research—further enhances its appeal, as industries seek sustainable alternatives to traditional synthetic methods.

In agrochemical applications, derivatives of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid have shown promise as herbicides and plant growth regulators. With the global push toward sustainable agriculture, this compound’s potential to reduce environmental impact while maintaining efficacy is a key area of exploration. Searches related to eco-friendly pesticides and crop protection often intersect with discussions about such advanced intermediates.

Analytical techniques like HPLC, NMR, and mass spectrometry are routinely employed to characterize 6645-75-6, ensuring high purity for research and industrial use. Quality control protocols for this compound are stringent, reflecting its importance in high-value applications. The demand for certified reference standards of this material has risen, coinciding with the broader trend of quality assurance in chemical manufacturing.

As the scientific community continues to investigate pyrazole-based compounds, 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid remains a focal point due to its structural adaptability and functional diversity. Its relevance in drug development pipelines and material innovation ensures sustained interest, making it a recurring subject in patents and peer-reviewed journals. For researchers seeking cutting-edge intermediates or specialty chemicals, this compound exemplifies the intersection of innovation and practicality.

Recommended suppliers
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.